molecular formula C21H25ClFN3O2S B2677378 N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216398-84-3

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2677378
CAS No.: 1216398-84-3
M. Wt: 437.96
InChI Key: JNCHYAYGYALHHX-UHFFFAOYSA-N
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Description

Introduction

Historical Development of Benzothiazole-Based Benzamide Compounds

Benzothiazole-based benzamides emerged as critical pharmacophores in the late 20th century, with early work focusing on their role as kinase inhibitors and antimicrobial agents. The foundational synthesis of benzothiazole amides via nucleophilic acyl substitution, as demonstrated by reactions between cinnamic acid derivatives and 2-aminobenzothiazole, established scalable protocols for structural diversification. For example, the synthesis of N-benzothiazol-2-yl sulfonamides in 2021 highlighted the adaptability of benzothiazole cores for functionalization with sulfonamide and benzamide groups.

A pivotal advancement occurred with the integration of electron-donating substituents (e.g., methoxy, dimethylamino) to modulate electronic properties and bioavailability. The 2019 synthesis of 34 benzo[d]thiazol derivatives with antidepressant activity underscored the importance of substituent positioning, where para-methoxy groups enhanced serotonin reuptake inhibition. These developments laid the groundwork for complex derivatives like N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, which combines a fluorinated benzothiazole moiety with a dimethylamino-propyl side chain.

Significance in Medicinal Chemistry Research

Benzothiazole benzamides occupy a unique niche due to their dual capacity for target engagement and pharmacokinetic optimization. The benzothiazole core provides a rigid aromatic system that enhances π-π stacking with biological targets, while the amide linkage enables hydrogen bonding and conformational flexibility. For instance, benzothiazole amides such as Q2 demonstrated antiplatelet activity 1,283-fold greater than etamsylate, attributed to thrombin activation and reduced clotting times.

The dimethylamino-propyl group in the subject compound likely improves blood-brain barrier penetration, a feature critical for central nervous system-targeted therapies. Analogous compounds, like benzo[d]thiazol derivatives 2c and 2d, achieved 89.96% and 89.62% reductions in immobility time during forced swimming tests, surpassing fluoxetine’s efficacy. Fluorine substitution at the 6-position of the benzothiazole ring may further enhance metabolic stability and receptor affinity, as seen in fluorinated kinase inhibitors.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized structural optimization through substituent engineering. For example, trimethoxy-substituted benzothiazole amides (Q8) showed platelet aggregation EC~50~ values of 1.867 μmol L⁻¹, emphasizing the role of electron-donating groups. However, the subject compound’s combination of 4-ethoxybenzamide, 6-fluorobenzo[d]thiazole, and dimethylamino-propyl motifs remains underexplored.

Critical knowledge gaps include:

  • Structure-Activity Relationships (SAR): No systematic studies compare the dimethylamino-propyl side chain’s effects versus shorter alkyl chains.
  • Metabolic Pathways: The impact of fluorine substitution on cytochrome P450 interactions is uncharacterized.
  • Target Identification: While analogous compounds modulate thrombin and serotonin receptors, the subject compound’s primary targets are unspecified.
Table 1. Comparative Bioactivity of Select Benzothiazole Benzamides
Compound Biological Activity EC~50~ or IC~50~ Source
Q2 (Benzothiazole amide) Antiplatelet aggregation 0.036 μmol L⁻¹
2c (Benzo[d]thiazol) Antidepressant (FST immobility) 18.0 s
3n (Benzo[d]thiazol) Anticonvulsant (MES test) 46.1 mg kg⁻¹

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S.ClH/c1-4-27-17-9-6-15(7-10-17)20(26)25(13-5-12-24(2)3)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCHYAYGYALHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, known by its CAS number 1216398-84-3, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anti-tumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₂₅ClFN₃O₂S
Molecular Weight 438.0 g/mol
CAS Number 1216398-84-3

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds in the benzothiazole class often exhibit:

  • Antitumor Activity : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Studies have shown similar compounds significantly reduce the viability of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses by decreasing pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the pathogenesis of many diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

  • Cell Viability Assays : Compounds similar to this compound showed IC50 values in the micromolar range, indicating effective inhibition of cell growth .

Case Studies

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their biological activities. One study reported that certain derivatives exhibited high antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
  • Mechanistic Insights : Western blot analyses indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in tumor cells .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit significant antimicrobial activity. For instance, derivatives of thiazole compounds have been shown to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against various fungal strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. Studies have demonstrated that related thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The fluorinated moiety enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy.

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies suggest that the compound may interact effectively with protein targets involved in cancer progression and microbial resistance, highlighting its potential as a lead compound for drug development .

Case Studies

Study Objective Findings
Study on Thiazole Derivatives Evaluate antimicrobial activityCompounds exhibited significant inhibition against E. coli and S. aureus.
Anticancer Screening Test efficacy against MCF7 cellsCertain derivatives induced apoptosis and inhibited cell proliferation effectively.
Molecular Docking Analysis Assess binding interactionsIdentified strong binding affinities with targets linked to cancer cell survival pathways.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • 6-Fluoro vs.
  • Trifluoromethyl (): The CF₃ group increases hydrophobicity and metabolic resistance but may reduce solubility, contrasting with the target compound’s ethoxy group, which balances lipophilicity and clearance .
  • Benzamide vs. Acetamide (): The benzamide scaffold in the target compound offers greater conformational rigidity, possibly favoring π-π stacking interactions in enzyme active sites compared to acetamide derivatives.

Pharmacological and Physicochemical Comparisons

While direct pharmacological data (e.g., IC₅₀, bioavailability) are absent in the evidence, structural inferences suggest:

  • Solubility: The dimethylaminopropyl chain in the target compound likely enhances aqueous solubility at acidic pH (via protonation) compared to non-amine-containing analogs like N-(6-trifluoromethylbenzothiazole-2-yl)acetamides .
  • Metabolic Stability: The 4-ethoxy group may confer slower oxidative metabolism relative to methoxy or trifluoromethoxy substituents due to steric hindrance of cytochrome P450 enzymes .
  • Target Selectivity: The 6-fluorine substitution could mimic tyrosine phosphorylation states in kinase inhibitors, a feature absent in methyl or trifluoromethyl analogs .

Research Findings and Implications

  • Patent Applications (): Analogs with trifluoromethylbenzothiazole-acetamide scaffolds are patented for anti-inflammatory and anticancer uses, suggesting the target compound’s benzamide variant may share overlapping therapeutic niches .
  • Structural Trends (): Modifications at the benzothiazole 6-position (fluoro, methyl, trifluoromethyl) and benzamide para-substituents (ethoxy, methoxy) are critical for tuning drug-like properties, emphasizing the target compound’s balanced design .

Q & A

Q. What are the critical steps in synthesizing N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazol-2-yl core followed by sequential amidation and alkylation. Key steps include:

  • Amide coupling : Reacting 4-ethoxybenzoic acid derivatives with 6-fluorobenzo[d]thiazol-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the benzamide intermediate .
  • Alkylation : Introducing the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination.
  • Purification : Use recrystallization (e.g., ethanol/water) or chromatography (silica gel, CH₂Cl₂:MeOH gradients) to isolate the hydrochloride salt .
    Optimization : Adjusting solvent polarity (DMF vs. THF), temperature (0–60°C), and stoichiometry (1.2–2.0 eq. of alkylating agents) can improve yields (reported 57–75% in analogs) .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of dimethylamino (δ ~2.2–2.8 ppm), fluorobenzo[d]thiazole (δ ~7.5–8.5 ppm), and ethoxy groups (δ ~1.4–4.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 476.18 for C₂₂H₂₈FN₃O₂S·HCl) .
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Methodological approaches include:

  • Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify rapid clearance (e.g., CYP3A4-mediated metabolism) .
  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding (>90%) may reduce in vivo efficacy .
  • Target Engagement Studies : Employ biophysical techniques (SPR, ITC) to validate binding affinity to hypothesized targets (e.g., kinase enzymes) .
  • Transcriptomic Profiling : RNA-seq of treated tissues can reveal unexpected pathway modulation .

Q. What strategies are effective for improving the selectivity of this compound against related biological targets?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethoxy with isopropoxy) to reduce off-target interactions. Analogs with 4-nitro or sulfonyl groups show enhanced selectivity in kinase inhibition .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and optimize steric/electronic complementarity .
  • Functional Group Masking : Prodrug strategies (e.g., esterification of dimethylamino groups) can limit non-specific interactions .

Q. How can researchers address low solubility and bioavailability in preclinical development?

  • Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance circulation time .
  • Co-crystallization : Co-formulate with cyclodextrins or succinic acid to stabilize the amorphous phase .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values across different cell lines be interpreted?

Variability may stem from:

  • Cell Line-Specific Expression : Target protein levels (e.g., EGFR, VEGFR) differ between HeLa vs. MCF-7 cells .
  • Assay Conditions : ATP concentrations in kinase assays (10 μM vs. 1 mM) can alter IC₅₀ by 10–100× .
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-gp) in multidrug-resistant lines (e.g., NCI/ADR-RES) .
    Resolution : Normalize data using housekeeping genes (e.g., GAPDH) and standardize assay protocols (e.g., CellTiter-Glo® for viability) .

Structural and Functional Analogues

Compound NameKey ModificationsBioactivityReference
N-(3-(dimethylamino)propyl)-4-nitro analogNitro group at C4Antitumor (IC₅₀ = 1.2 μM in MDA-MB-231)
N-(2-(diethylamino)ethyl)-4-methylsulfonyl analogSulfonyl groupKinase inhibition (Kd = 12 nM for JAK2)
6-Methoxybenzo[d]thiazol analogMethoxy substitutionAntimicrobial (MIC = 4 μg/mL vs. S. aureus)

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